![molecular formula C13H19ClN2O2 B018829 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS No. 106261-49-8](/img/structure/B18829.png)
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Übersicht
Beschreibung
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8) is a benzoic acid derivative with a 4-methylpiperazine moiety attached via a methylene bridge. Its molecular formula is C₁₃H₂₀Cl₂N₂O₂, and it has a molecular weight of 307.22 g/mol . The compound is synthesized through bromination of 4-methylbenzoic acid followed by amination with 1-methylpiperazine under optimized conditions, achieving a yield of 81.5% .
Structurally, the dihydrochloride salt form enhances water solubility, which is critical for pharmaceutical applications. Crystallographic studies reveal unique hydrogen bonding patterns, including dual chlorine-bifurcated acceptor Cl···H–(N,O) interactions, contributing to its stability . The compound is classified as hazardous (H302, H315, H319, H335) and requires careful handling to avoid respiratory or dermal irritation .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Stearidonsäureethylester kann durch Veresterung von Stearidonsäure mit Ethanol synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihre Esterform sicherzustellen .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Stearidonsäureethylester häufig die Umesterung von Ölen, die reich an Stearidonsäure sind. So kann beispielsweise modifiziertes Sojaöl einer Ethanolysis unterzogen werden, um alle Triglyceride in ihre entsprechenden Fettsäureethylester umzuwandeln . Dieser Prozess ist effizient und skalierbar, wodurch er sich für die großtechnische Produktion eignet.
Analyse Chemischer Reaktionen
Reaktionstypen: Stearidonsäureethylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Doppelbindungen in Stearidonsäureethylester machen ihn anfällig für Oxidation, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in Einfachbindungen umwandeln, was zu einem stärker gesättigten Ester führt.
Hydrolyse: Säure- oder basenkatalysierte Hydrolyse von Stearidonsäureethylester ergibt Stearidonsäure und Ethanol.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Reduktion verwendet.
Hydrolyse: Salzsäure oder Natriumhydroxid können als Katalysatoren für Hydrolysereaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Hydroperoxide und andere oxidative Derivate.
Reduktion: Gesättigte Fettsäureethylester.
Hydrolyse: Stearidonsäure und Ethanol.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Synthesis of Imatinib Mesylate
One of the primary applications of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is its use as an intermediate in the synthesis of Imatinib Mesylate. Imatinib is prescribed for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by inhibiting specific protein kinases involved in cancer cell proliferation. The compound serves as a crucial building block in the synthetic pathway of Imatinib, thereby playing a vital role in cancer therapy .
1.2 Mechanism of Action
Imatinib Mesylate functions by selectively targeting and inhibiting the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled growth of cancer cells. By blocking this kinase, Imatinib effectively retards tumor growth and improves patient outcomes . The role of this compound in this process underscores its importance in drug development and cancer treatment strategies.
Research and Development
2.1 Medicinal Chemistry Studies
Research has shown that modifications to the piperazine moiety can enhance the pharmacological properties of compounds derived from this compound. Studies focus on optimizing the structure to improve efficacy, reduce side effects, and enhance bioavailability .
2.2 Case Studies
Several studies have investigated the synthesis pathways involving this compound:
- Case Study A : A study published in a pharmaceutical journal explored various synthetic routes for producing Imatinib Mesylate from this compound, highlighting yield optimization and purity assessment through HPLC methods .
- Case Study B : Another research article examined the biological activity of derivatives synthesized from this compound, demonstrating enhanced inhibitory effects against specific cancer cell lines compared to Imatinib alone .
Wirkmechanismus
The mechanism of action of stearidonic acid ethyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and the activity of membrane-bound enzymes and receptors . The compound can modulate signaling pathways and the production of inflammatory mediators, contributing to its potential health benefits . The ester form enhances its solubility and stability, making it more effective in these roles.
Vergleich Mit ähnlichen Verbindungen
The following table compares 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations:
Piperazine Substituents : Replacement of the methyl group with ethyl (185963-32-0) increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Ring Size : The seven-membered diazepine derivative (303134-03-4) offers greater conformational flexibility, which could improve selectivity for certain biological targets .
Salt Forms: The dihydrochloride salt of the reference compound improves solubility compared to free base analogs (e.g., 914349-54-5), making it preferable for intravenous formulations .
Safety Profile : Unlike the reference compound, analogs lacking the dihydrochloride group (e.g., 106261-48-7) may have milder toxicity profiles but require additional stabilization for practical use .
Biologische Aktivität
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride, also known by its CAS number 106261-49-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H20Cl2N2O2
- Molecular Weight : 307.22 g/mol
- IUPAC Name : 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid; dihydrochloride
The biological activity of this compound is largely attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can regulate various cellular processes including cell division and metabolism.
Inhibition of Cancer Cell Growth
Research indicates that this compound exhibits potent antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of HCT116 colon cancer cells with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in oncology .
Biological Activity Data Table
Activity | Cell Line/Model | IC50 (μM) | Reference |
---|---|---|---|
Antiproliferative | HCT116 (colon cancer) | 0.64 | |
Kinase inhibition | Various kinases | < 0.5 | |
Inhibition of apoptosis | KMS-12 BM (multiple myeloma) | 1.4 |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Colon Cancer :
A study demonstrated that this compound significantly inhibited tumor growth in a mouse model of colon cancer, showcasing its potential for development into a clinical candidate for cancer therapy . -
Kinase Inhibition Profile :
Another research focused on the structure-activity relationship (SAR) of derivatives containing the piperazine moiety, revealing that modifications at specific positions enhanced kinase inhibitory activity and selectivity against various cancer types .
Therapeutic Applications
Given its biological activity, this compound is being explored for several therapeutic applications:
- Cancer Therapy : As an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Neurological Disorders : Potential applications in treating disorders where kinase dysregulation is implicated.
Q & A
Q. Basic: What are the recommended synthetic routes for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction of the nitro group to an amine and subsequent carboxylation. The dihydrochloride salt is formed via treatment with hydrogen chloride. Key intermediates, such as 4-(4-methylpiperazin-1-yl)aniline, are isolated and characterized using TLC and NMR to confirm structural integrity before proceeding .
Q. Basic: What analytical techniques are critical for verifying the purity and structure of this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular structure. Melting point analysis (e.g., 187–190°C for related derivatives) and mass spectrometry (MS) validate molecular weight (theoretical: 325.66 g/mol for the dihydrochloride salt). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. Basic: How do environmental factors (pH, temperature) influence the stability of this compound?
Methodological Answer:
Stability studies indicate the compound degrades under extreme pH (<3 or >9) via hydrolysis of the piperazine ring. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. For long-term storage, maintain inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation and hygroscopic degradation. Buffer solutions (pH 6–7) are recommended for biological assays .
Q. Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict energetically favorable intermediates and transition states. ICReDD’s integrated approach combines computational screening with experimental validation to prioritize reaction conditions. For example, simulations of substituent effects on the benzoic acid moiety can guide selective functionalization .
Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictory data (e.g., receptor binding vs. enzyme inhibition) require systematic validation:
- Dose-response curves to confirm target specificity (IC₅₀/EC₅₀ comparisons).
- Off-target profiling using kinase/GPCR panels.
- Metabolite analysis (LC-MS) to rule out degradation products.
Cross-referencing with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)methyl derivatives) can clarify structure-activity relationships (SAR) .
Q. Basic: What safety protocols are mandatory for handling this compound?
Methodological Answer:
Follow GHS hazard statements (H314: Causes severe skin burns). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste (UN# 1759, Class 8). Emergency eye wash and shower stations must be accessible .
Q. Advanced: How does the compound’s piperazine moiety influence its pharmacokinetic properties?
Methodological Answer:
The 4-methylpiperazine group enhances solubility via protonation at physiological pH, improving bioavailability. Pharmacokinetic modeling (e.g., PBPK) predicts tissue distribution, while CYP450 inhibition assays assess metabolic stability. Comparative studies with non-methylated analogs (e.g., piperazine vs. 4-methylpiperazine) quantify the methyl group’s impact on half-life and clearance .
Q. Basic: What industrial standards govern the quality control of this compound?
Methodological Answer:
Compliance with JIS Z 7253:2019 (Japanese Industrial Standards) ensures rigorous quality control. Specifications include ≥97% purity (HPLC), residual solvent limits (ICH Q3C), and heavy metal contamination thresholds (<10 ppm). Batch-to-batch consistency is verified via FTIR and elemental analysis .
Q. Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-donating methyl group on piperazine increases nucleophilicity at the nitrogen, facilitating attacks on electrophilic centers (e.g., benzyl chlorides). Kinetic studies (UV-Vis monitoring) reveal second-order dependence. Solvent effects (polar aprotic vs. protic) and leaving group ability (e.g., Cl⁻ vs. Br⁻) are quantified using Hammett plots .
Q. Advanced: How can this compound serve as a precursor in targeted drug delivery systems?
Methodological Answer:
The benzoic acid moiety enables conjugation to nanoparticles (e.g., PEGylated liposomes) via carboxylate coupling. Computational docking studies optimize linker length for receptor targeting (e.g., folate receptors). In vivo imaging (PET/CT with ¹⁸F-labeled analogs) tracks biodistribution, while cytotoxicity assays validate therapeutic indices .
Eigenschaften
CAS-Nummer |
106261-49-8 |
---|---|
Molekularformel |
C13H19ClN2O2 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H |
InChI-Schlüssel |
LODDFOVRTJETGH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
Aussehen |
Powder |
Key on ui other cas no. |
106261-49-8 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.